1H-Imidazole, 4,4'-methylenebis(5-methyl-2-undecyl-
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Overview
Description
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a methylene bridge and substituted with long alkyl chains. This structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Substitution with Alkyl Chains:
Methylene Bridge Formation: The methylene bridge connecting the two imidazole rings can be formed through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a single methyl group substitution.
1H-Imidazole-4-methanol, 5-methyl-: An imidazole derivative with a hydroxymethyl group and a methyl group substitution.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: A compound with two imidazole rings connected by a benzene ring.
Uniqueness
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is unique due to its long alkyl chains and methylene bridge, which impart distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from simpler imidazole derivatives .
Properties
CAS No. |
96608-90-1 |
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Molecular Formula |
C31H56N4 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-2-undecyl-1H-imidazol-4-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C31H56N4/c1-5-7-9-11-13-15-17-19-21-23-30-32-26(3)28(34-30)25-29-27(4)33-31(35-29)24-22-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
SQZLLYMZDZQMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=C(N1)C)CC2=C(NC(=N2)CCCCCCCCCCC)C |
Origin of Product |
United States |
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